REACTION_CXSMILES
|
[Cl:1][C:2]1[N:6]=[C:5](Cl)[S:4][N:3]=1.Cl.[CH2:9]([C:11]1([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:16][CH2:15][NH:14][CH2:13][CH2:12]1)[CH3:10].C(N(CC)CC)C>C1COCC1>[Cl:1][C:2]1[N:6]=[C:5]([N:14]2[CH2:15][CH2:16][C:11]([CH2:9][CH3:10])([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:12][CH2:13]2)[S:4][N:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
135 mg
|
Type
|
reactant
|
Smiles
|
ClC1=NSC(=N1)Cl
|
Name
|
|
Quantity
|
190 mg
|
Type
|
reactant
|
Smiles
|
Cl.C(C)C1(CCNCC1)C(=O)OCC
|
Name
|
|
Quantity
|
264 mg
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
9 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
giving a suspension, which
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NSC(=N1)N1CCC(CC1)(C(=O)OCC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |